molecular formula C6H9Cl2N3O2 B6203999 (3-nitrophenyl)hydrazine dihydrochloride CAS No. 2639418-99-6

(3-nitrophenyl)hydrazine dihydrochloride

Cat. No.: B6203999
CAS No.: 2639418-99-6
M. Wt: 226.1
InChI Key:
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Description

(3-Nitrophenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H8Cl2N3O2. It is a derivative of hydrazine and contains a nitro group attached to the phenyl ring. This compound is commonly used in various chemical reactions and has applications in analytical chemistry, pharmaceuticals, and forensic science .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Nitrophenyl)hydrazine dihydrochloride can be synthesized through the reaction of 3-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the hydrazine derivative. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and purified using industrial crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.

    Condensation: It can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

    Carbonyl Compounds: Aldehydes and ketones.

Major Products Formed

    Reduction: 3-Aminophenylhydrazine.

    Substitution: Various substituted hydrazine derivatives.

    Condensation: Hydrazones.

Scientific Research Applications

Chemistry

(3-Nitrophenyl)hydrazine dihydrochloride is used as a derivatization agent in analytical chemistry for the determination of gamma-Hydroxybutyric acid in biological samples. It enhances detection capabilities in forensic and clinical toxicology .

Biology and Medicine

In pharmaceutical research, it is employed for the quantitative analysis of residual 4-nitrobenzaldehyde in chloramphenicol formulations. This ensures the purity and safety of pharmaceutical products .

Forensic Science

The compound is used in forensic applications to derivatize blood samples collected during autopsies. This helps in the analysis of decomposition products and other forensic investigations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylhydrazine: Similar structure but with the nitro group in the ortho position.

    4-Nitrophenylhydrazine: Nitro group in the para position.

    Phenylhydrazine: Lacks the nitro group.

Uniqueness

(3-Nitrophenyl)hydrazine dihydrochloride is unique due to the presence of the nitro group in the meta position, which influences its reactivity and applications. The meta position provides distinct electronic properties that make it suitable for specific analytical and synthetic applications .

Properties

CAS No.

2639418-99-6

Molecular Formula

C6H9Cl2N3O2

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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